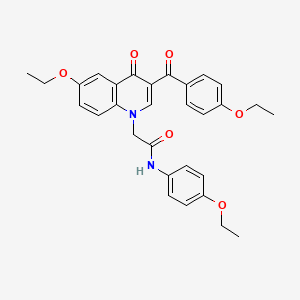

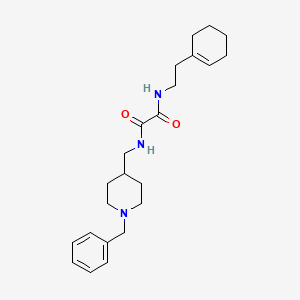

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide" is a complex organic molecule that appears to be related to quinoline derivatives. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. Derivatives of quinoline, such as the ones described in the provided papers, are often explored for their potential biological activities, including antibacterial properties.

Synthesis Analysis

The synthesis of quinoline derivatives can involve multiple steps, including cyclization and substitution reactions. For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole and proceeding through intermediates involving chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide involves a key cyclization step of o-[(2-cyanovinyl)amino]benzoate in a tBuONa/tBuOH system . These methods suggest that the synthesis of the compound would likely involve multi-step reactions, possibly including cyclization and acylation steps.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of multiple functional groups attached to the quinoline core. These functional groups, such as ethoxy and acetamide moieties, can significantly influence the chemical behavior and biological activity of the molecules. The presence of a benzoyl group in the compound suggests additional aromatic character, which could affect its electronic properties and interactions with biological targets.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those that modify the functional groups attached to the quinoline core. For example, the ethoxy groups might be subject to nucleophilic substitution reactions, while the acetamide group could be involved in hydrolysis or condensation reactions. The specific reactivity of "2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide" would depend on the exact placement of these groups within the molecule and the overall molecular context.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents. Properties such as solubility, melting point, and stability are influenced by the molecular structure. For example, the presence of multiple ethoxy groups could increase the solubility of the compound in organic solvents. The acetamide group could contribute to the compound's ability to form hydrogen bonds, potentially affecting its boiling point and solubility in water. The antibacterial activity of similar compounds suggests that the compound may also possess biological activity, which would be determined by its ability to interact with bacterial enzymes or cell walls .

Aplicaciones Científicas De Investigación

Structural Aspects and Properties

Research has explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids under different conditions. These studies contribute to understanding the molecular interactions and potential applications in material science (Karmakar et al., 2007).

Synthesis and Pharmacological Studies

Another significant application involves the synthesis of novel compounds with potential biological activities. For instance, the creation of phthalimidoxy substituted quinoline derivatives highlights the compound's relevance in medicinal chemistry and pharmacological research (Bhambi et al., 2010).

Metabolism Studies

The metabolism of related chloroacetamide herbicides in human and rat liver microsomes provides insights into the compound's biotransformation and its potential environmental and health impacts (Coleman et al., 2000).

Coordination Complexes and Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, including antioxidant activity studies, opens avenues for the application of these compounds in the development of novel antioxidants (Chkirate et al., 2019).

Propiedades

IUPAC Name |

2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30N2O6/c1-4-36-22-11-7-20(8-12-22)29(34)26-18-32(27-16-15-24(38-6-3)17-25(27)30(26)35)19-28(33)31-21-9-13-23(14-10-21)37-5-2/h7-18H,4-6,19H2,1-3H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMDWXDBEFPLKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)

![2-(4-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B3018442.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-methylpiperidine-3-carboxamide](/img/structure/B3018459.png)

![methyl 2-(5-bromothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3018460.png)